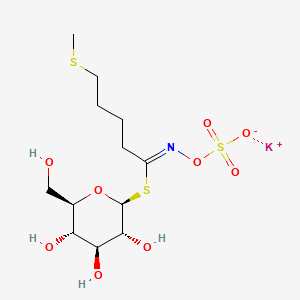
Glucoerucin (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glucoerucin (potassium) can be synthesized through the enzymatic hydrolysis of glucosinolates present in cruciferous plants . The process involves the use of specific enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, nitriles, and other compounds .
Industrial Production Methods
Industrial production of glucoerucin (potassium) involves the extraction and purification of glucosinolates from plant sources. One method includes the use of macroporous crosslinked copolymer adsorbents like poly(glycidyl methacrylate) (PGMA) and its amine-modified derivatives to purify glucoerucin from crude plant extracts . This method ensures high purity and recovery rates.
化学反应分析
Types of Reactions
Glucoerucin (potassium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfur compounds.
科学研究应用
Glucoerucin (potassium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Research indicates its role in regulating inflammation, stress response, and phase I metabolism.
Medicine: It has shown potential in the treatment of diabetic neuropathic pain and cardiovascular diseases due to its antioxidant and anti-inflammatory properties
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
作用机制
Glucoerucin (potassium) exerts its effects through the modulation of various molecular targets and pathways:
Antioxidant Activity: It decomposes hydrogen peroxide and alkyl hydroperoxides, reducing oxidative stress.
Anti-inflammatory Effects: It regulates inflammation by modulating the expression of inflammatory cytokines.
Pain Relief: It activates Kv7 potassium channels and releases hydrogen sulfide (H₂S), which contributes to its pain-relieving effects.
Cardioprotection: It modulates mitochondrial KATP channels, reducing calcium entry and preserving mitochondrial integrity.
相似化合物的比较
Glucoerucin (potassium) is unique among glucosinolates due to its specific molecular structure and biological activities. Similar compounds include:
Glucoraphanin: Another glucosinolate found in broccoli, known for its potent anticancer properties.
Glucobrassicin: Found in cruciferous vegetables, it is known for its role in detoxification processes.
Sinigrin: Present in mustard seeds, it has antimicrobial and anticancer properties.
Glucoerucin (potassium) stands out due to its dual antioxidant and anti-inflammatory activities, making it a valuable compound in both scientific research and industrial applications .
属性
分子式 |
C12H22KNO9S3 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
potassium;[(Z)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI 键 |
CFTVNYXGWYKWFH-SNPNTKKDSA-M |
手性 SMILES |
CSCCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
规范 SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


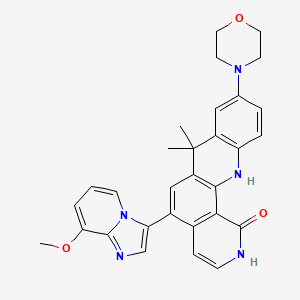
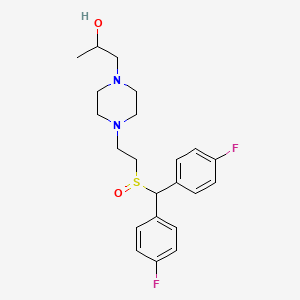
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
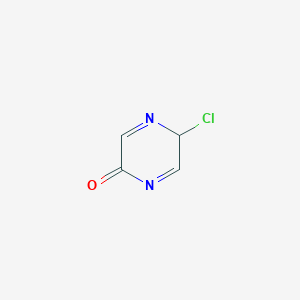
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
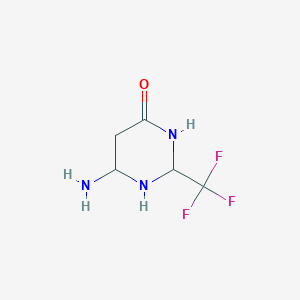
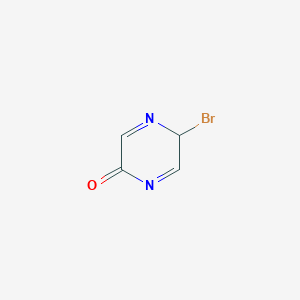
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
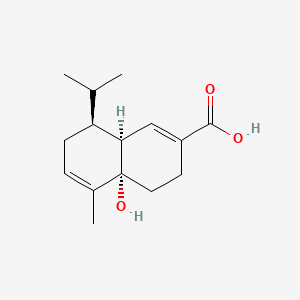
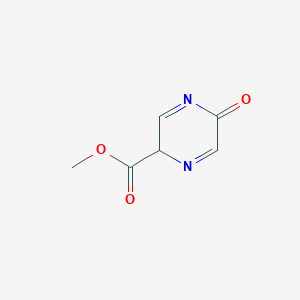
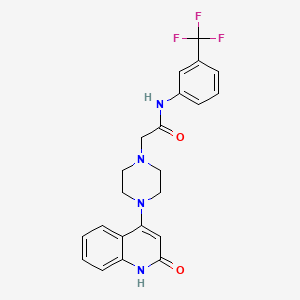
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)

